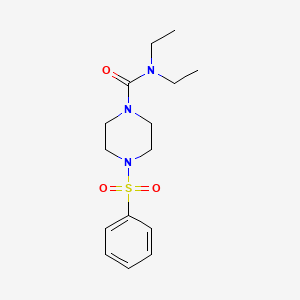
Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate is an organic compound that belongs to the class of esters. It features a bromophenyl group, a tert-butoxycarbonylamino group, and a propanoate ester. Compounds like this are often used in organic synthesis and pharmaceutical research due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate typically involves the following steps:
Amidation: The formation of the tert-butoxycarbonylamino group.
Esterification: The formation of the ester group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically affecting the bromophenyl group.
Reduction: Reduction reactions might target the ester or the bromophenyl group.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include bromophenyl carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
科学的研究の応用
Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action for this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can participate in various binding interactions, while the ester and tert-butoxycarbonylamino groups can influence the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
- Methyl 2-(4-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate
- Methyl 2-(3-chlorophenyl)-2-(tert-butoxycarbonylamino)propanoate
- Methyl 2-(3-bromophenyl)-2-amino propanoate
Uniqueness
Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of both the ester and tert-butoxycarbonylamino groups. These features can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
methyl 2-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-14(2,3)21-13(19)17-15(4,12(18)20-5)10-7-6-8-11(16)9-10/h6-9H,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIAMYBAFNIUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC(=CC=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2R,3S)-1,2-Dimethylpyrrolidin-3-yl]methanamine;dihydrochloride](/img/structure/B2770076.png)
![Ethyl 3-(4-chlorophenyl)-5-(2,3-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770078.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2770081.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide](/img/structure/B2770083.png)
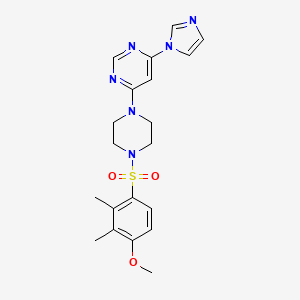
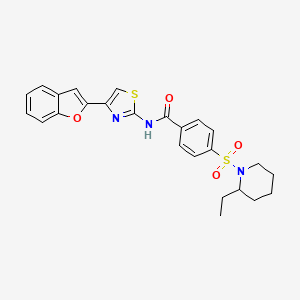
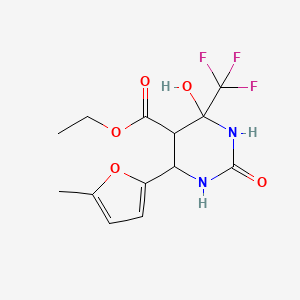
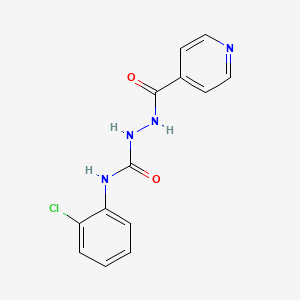
![N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2770090.png)
![(1-isopropyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2770092.png)


![4-allyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2770097.png)
